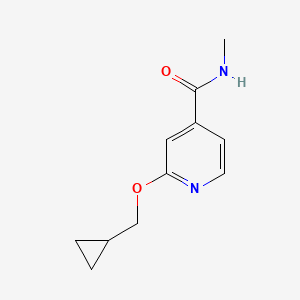

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide

Description

2-(Cyclopropylmethoxy)-N-methylpyridine-4-carboxamide is a pyridine-based compound characterized by a cyclopropylmethoxy substituent at the 2-position and an N-methylcarboxamide group at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopropyl group) and hydrogen-bonding capacity (via the carboxamide moiety), making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-12-11(14)9-4-5-13-10(6-9)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJIDYQZINYJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction.

Methoxylation: The cyclopropylmethanol is then converted to cyclopropylmethoxy by reacting it with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Coupling with Isonicotinamide: The cyclopropylmethoxy compound is then coupled with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like halides or amines can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide, enabling comparative analysis:

4-(Cyclopropylmethoxy)-N-(3,5-Dichloro-1-Oxido-4-Pyridyl)-5-Methoxypyridine-2-Carboxamide

- Structure : Cyclopropylmethoxy at position 4, carboxamide at position 2, and additional 5-methoxy and 3,5-dichloro-1-oxido-pyridyl groups.

- Key Differences: The cyclopropylmethoxy group is at position 4 instead of 2.

- Applications: Developed industrially by Sanofi for undisclosed therapeutic uses, highlighting scalability via T3P-mediated coupling reactions .

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide

- Structure: 4-Aminophenoxy substituent at position 4 and N-methylcarboxamide at position 2.

- The amino group may enhance solubility and enable conjugation in drug design.

- Applications: Marketed as a versatile intermediate for pharmaceuticals and agrochemicals due to its reactive amino group .

N-[2-[[3-[4-[2-[2-(Cyclopropylmethoxy)Ethoxy]Ethyl]Phenoxy]-2-Hydroxypropyl]Amino]Ethyl]-4-Hydroxypiperidine-1-Carboxamide

- Structure: Contains a cyclopropylmethoxy-ethoxy side chain, a hydroxypropyl-phenoxy group, and a hydroxypiperidine-carboxamide.

- Key Differences :

- Extended ethoxy chain increases molecular weight (C25H41N3O6) and hydrophilicity.

- Hydroxypiperidine moiety may improve CNS penetration or target neural receptors.

Data Table: Structural and Functional Comparison

*Calculated based on formula C11H14N2O3.

Research Findings and Implications

- Functional Group Modifications: Replacing cyclopropylmethoxy with aminophenoxy () introduces a site for covalent modification, useful in prodrug design . Adding chlorine and N-oxide groups () may reduce oxidative metabolism, extending half-life .

- Synthetic Accessibility :

- The target compound’s simpler structure (vs. ’s complex side chains) suggests easier synthesis and lower production costs.

Biological Activity

2-(Cyclopropylmethoxy)-N-methylpyridine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a cyclopropylmethoxy group and a carboxamide functional group. Its chemical formula is , and its CAS number is 2034299-30-2. The structural features contribute to its biological activity, particularly in modulating biochemical pathways.

Research indicates that this compound may exert its effects primarily through the inhibition of phosphodiesterase 4B (PDE4B) , which plays a critical role in the cAMP-PKA signaling pathway . This pathway is crucial for regulating inflammatory responses and neuronal signaling.

Key Mechanisms:

- Inhibition of PDE4B : This leads to increased levels of cAMP, promoting anti-inflammatory effects.

- Impact on Gene Expression : Similar compounds have shown significant reductions in pro-inflammatory gene expression in various models, suggesting a potential for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been studied using models such as zebrafish experimental autoimmune encephalomyelitis (EAE). Doses ranging from 3 mg/kg to 30 mg/kg were administered intraperitoneally, revealing dose-dependent effects on inflammation and disease progression.

Anti-inflammatory Effects

In animal models, compounds structurally related to this compound demonstrated promising anti-inflammatory properties. For instance:

- Reduction in inflammation markers was observed in arthritic rat models.

- Significant decreases in pannus formation and pro-inflammatory cytokine levels were reported.

Case Studies

- Zebrafish EAE Model : In this study, the administration of similar compounds resulted in reduced symptoms of EAE, indicating potential applications in multiple sclerosis treatment.

- Arthritis Models : Research showed that these compounds could lower inflammatory responses significantly, suggesting their utility in treating rheumatoid arthritis.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity | Reference |

|---|---|---|---|

| This compound | PDE4B Inhibition | Anti-inflammatory | |

| Compound A | PDE4D Inhibition | Neuroprotective | |

| Compound B | cAMP Modulation | Anti-cancer |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide?

Answer:

The synthesis typically involves coupling a pyridine-4-carboxylic acid derivative with a cyclopropylmethoxy-substituted amine. Key steps include:

- Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to activate the carboxylic acid group .

- Cyclopropylmethoxy introduction : React cyclopropylmethyl bromide with a hydroxylated pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Methylation : Introduce the N-methyl group via reductive amination or direct alkylation using methyl iodide .

Critical parameters : Control reaction temperature (60–100°C) and solvent polarity (DMF or THF) to optimize yield and minimize side reactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural confirmation :

- Purity assessment :

Basic: What biological targets or therapeutic areas are associated with this compound?

Answer:

While direct data is limited, structurally analogous compounds exhibit:

- Antimicrobial activity : Pyridine-carboxamide derivatives inhibit bacterial growth (e.g., E. coli, S. aureus) via membrane disruption or enzyme inhibition .

- Kinase inhibition : The cyclopropylmethoxy group enhances binding to ATP pockets in kinases, suggesting potential in oncology .

- Neurological applications : Methylpyridine carboxamides modulate neurotransmitter receptors (e.g., GABAₐ) .

Recommended assays : MIC testing for antimicrobial activity ; kinase inhibition profiling .

Advanced: How can reaction yields be optimized while minimizing impurities?

Answer:

Key strategies :

- Coupling agent selection : Replace DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for easier byproduct removal .

- Solvent optimization : Use anhydrous DMF to suppress hydrolysis of the activated carboxylic intermediate .

- Temperature control : Maintain 80°C during cyclopropylmethoxy introduction to avoid ring-opening side reactions .

Troubleshooting : - Byproduct formation : If unreacted carboxylic acid persists, increase DMAP concentration (10 mol%) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus areas :

- Cyclopropylmethoxy substitution : Compare bioactivity with ethoxy or benzyloxy analogs to assess steric/electronic effects .

- N-methyl vs. N-H carboxamide : Evaluate metabolic stability and target binding via in vitro assays .

Methodology : - Synthesize analogs with systematic substituent variations.

- Test against in vitro targets (e.g., kinase panels, bacterial strains) .

- Use molecular docking to correlate substituent size/logP with binding affinity .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Potential causes :

- Purity discrepancies : Impurities (e.g., unreacted intermediates) may falsely enhance or mask activity. Validate purity via HPLC before testing .

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC ; ATP concentration in kinase assays ).

Case study : If antibacterial activity varies between labs, re-test the compound alongside a positive control (e.g., gentamicin) under identical conditions .

Advanced: What computational tools can predict the compound’s metabolic stability?

Answer:

- Software : Use SwissADME or ADMET Predictor to estimate:

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Advanced: How to address low solubility in aqueous buffers during in vitro testing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.